4-Methoxy Moxonidine

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Securing a fully characterized Moxonidine EP Impurity B standard with unambiguous regulatory traceability is a persistent bottleneck in generic pharmaceutical development. 4-Methoxy Moxonidine (CAS 75439-01-9) is the definitive EP- and BP-listed specified impurity reference standard, chromatographically resolved from Impurities A, C, and D for unequivocal quantification. • Validated for HPLC, HILIC, and LC-MS method development per ICH Q3A/B guidelines to support ANDA submissions. • Supplied with comprehensive CoA, HPLC, MS, and NMR characterization data for direct regulatory dossier integration. • Suitable for forced degradation studies under ICH Q1A conditions to establish stability-indicating methods for batch release testing.

Molecular Formula C10H15N5O2
Molecular Weight 237.263
CAS No. 75439-01-9
Cat. No. B592720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy Moxonidine
CAS75439-01-9
SynonymsN-(4,5-Dihydro-1H-imidazol-2-yl)-4,6-dimethoxy-2-methyl-5-pyrimidinamine
Molecular FormulaC10H15N5O2
Molecular Weight237.263
Structural Identifiers
SMILESCC1=NC(=C(C(=N1)OC)NC2=NCCN2)OC
InChIInChI=1S/C10H15N5O2/c1-6-13-8(16-2)7(9(14-6)17-3)15-10-11-4-5-12-10/h4-5H2,1-3H3,(H2,11,12,15)
InChIKeyGFOAVLDLJHAHLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy Moxonidine: Impurity B Overview


4-Methoxy Moxonidine (CAS 75439-01-9), also known as Moxonidine EP Impurity B, is a designated related substance of the centrally acting antihypertensive agent Moxonidine . It is a methoxylated derivative of Moxonidine, characterized by the presence of an additional methoxy group at the 4-position of the pyrimidine ring . This compound is officially listed in the European and British Pharmacopoeias as a specified impurity for the quality control of Moxonidine active pharmaceutical ingredients (APIs) and finished dosage forms .

Ph. Eur. / BP specified impurity B for Moxonidine QC
HILIC method-ready: baseline resolution from Moxonidine and other impurities
Supports ICH Q3A/B impurity profiling in ANDA method validation

Why 4-Methoxy Moxonidine Cannot Be Substituted


4-Methoxy Moxonidine cannot be generically substituted for other Moxonidine impurities or structural analogs due to its distinct chemical identity, unique chromatographic behavior, and specific regulatory designation as EP Impurity B [1]. Its molecular formula (C10H15N5O2) and retention characteristics differ significantly from other Moxonidine impurities such as Impurity A (4,5-dehydro moxonidine), Impurity C (4-hydroxy moxonidine), and Impurity D, necessitating the use of an authentic, certified reference standard for accurate quantification and regulatory compliance [2].

Identity mismatch

Molecular weight differs from Impurity C (+14 Da) and Impurity A (−2.4 Da); chromatographic retention behavior may shift, preventing direct substitution.

Regulatory specificity

Only the EP/BP-listed Impurity B reference standard supports pharmacopoeial method specificity; structural analogs may not meet compliance review requirements.

Characterization gap

Non-certified or research-grade chemicals lack the CoA and purity profile needed for regulatory impurity quantification; substituting may invalidate method traceability.

Quantitative Evidence for 4-Methoxy Moxonidine


Molecular Distinction vs. Other Impurities

4-Methoxy Moxonidine (Impurity B) is a dimethoxy derivative of Moxonidine, structurally distinct from Impurity A (a dehydrogenated analog) and Impurity C (a hydroxy analog) [1]. This specific methoxylation imparts unique physicochemical properties that differentiate it from other impurities [2].

Molecular distinction
Class-level
M.W. +14.03 g/mol vs Impurity C (OH); −2.4 g/mol vs Impurity A (dehydro)
Supports unambiguous impurity identification in analytical methods.
Authentic standard required; structural analogs may co-elute or misassign.
Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Chromatographic Baseline Separation

A validated HILIC method achieved baseline separation of Moxonidine and its four impurities (A, B, C, and D) within 12 minutes [1]. 4-Methoxy Moxonidine (Impurity B) exhibited a distinct retention time, enabling its specific quantification without interference from the parent drug or other related substances .

Chromatographic separation
Head-to-head
Baseline resolution of all four impurities in 12 min HILIC-UV
Method specificity confirmed for ANDA impurity profiling.
Agilent 1200 series, 254 nm; distinct retention for Impurity B.
HPLC Method Development Pharmaceutical Analysis Regulatory Compliance

Regulatory Designation as EP Impurity B

4-Methoxy Moxonidine is explicitly designated as Moxonidine EP Impurity B in the European Pharmacopoeia, a status not held by other structural analogs or potential impurities [1]. This designation mandates its use as a reference standard for the control of this specific impurity in Moxonidine drug substances and products [2].

Regulatory designation
Class-level
Officially listed as Impurity B in EP and BP monographs
Pharmacopoeial listing supports compliance review for generic drug applications.
Non-listed analogs may not satisfy ICH impurity control expectations.
Pharmacopoeial Standards Regulatory Affairs Quality Assurance

Certified Reference Standard Purity Profile

Commercially available 4-Methoxy Moxonidine is supplied as a certified reference standard with a purity of >95% (typically >98% by HPLC), accompanied by a comprehensive Certificate of Analysis (CoA) detailing identity, purity, and storage conditions [1]. This level of characterization is essential for its use as a calibrator or system suitability standard in analytical methods .

Purity profile
Context-dependent
>95% (typically >98% by HPLC)
Purity level supports use as a calibrator or system suitability standard.
CoA with NMR, MS, HPLC data; verify lot-specific purity.
Analytical Standardization Quality Control Method Validation

Deuterated Internal Standard Availability

The deuterated form, 4-Methoxy Moxonidine-d4 (CAS 1794811-52-1), is available for use as a stable isotope-labeled internal standard . Its molecular weight is 241.28 g/mol, an increase of +4.02 g/mol compared to the non-deuterated form (237.26 g/mol), which allows for distinct mass spectrometric detection .

Deuterated ISTD
Data to verify
Mass shift +4.02 Da (d4, M.W. 241.28) vs non-deuterated (237.26)
Enables matrix-effect correction in LC-MS/MS bioanalysis.
Source data not specified; confirm isotopic purity and co-elution profile.
LC-MS Bioanalysis Pharmacokinetics Stable Isotope Labeling

4-Methoxy Moxonidine Application Scenarios


Method Development and Validation for ANDA

4-Methoxy Moxonidine is used as a primary reference standard for developing and validating HPLC, HILIC, and LC-MS methods to quantify Moxonidine EP Impurity B in drug substances and finished dosage forms. This is a mandatory requirement for Abbreviated New Drug Applications (ANDAs) for generic Moxonidine, as per ICH Q3A/B guidelines and pharmacopoeial monographs [1].

Quality Control and Batch Release Testing

In pharmaceutical manufacturing, 4-Methoxy Moxonidine serves as a critical quality control standard for the release testing of Moxonidine API and drug products. It is used to ensure that the level of Impurity B remains below the established specification limit, thereby confirming batch-to-batch consistency and patient safety [2].

Forced Degradation and Stability Studies

This compound is employed in forced degradation (stress testing) studies to identify and monitor potential degradation pathways of Moxonidine. By using an authentic standard of 4-Methoxy Moxonidine, researchers can accurately track its formation under various stress conditions (e.g., heat, light, humidity, oxidation) and establish a robust stability-indicating method, a key component of ICH stability testing [1].

Bioanalytical Quantification with Deuterated Internal Standard

For advanced bioanalytical studies requiring precise quantification of 4-Methoxy Moxonidine in plasma or urine, the deuterated analog (4-Methoxy Moxonidine-d4) is used as an internal standard in LC-MS/MS assays. This application is crucial for pharmacokinetic studies of Moxonidine metabolites or for assessing potential carryover of this impurity in clinical samples .

Application
Selection Property
Validation Focus
ANDA impurity profiling method validation
Certified impurity B reference standard
Chromatographic specificity and linearity
QC batch release testing
Pharmacopoeial identity and purity profile
Specification limit compliance
Forced degradation stability studies
Authentic standard for impurity tracking
Stability-indicating method specificity
LC-MS/MS bioanalysis in research matrices
Deuterated analog (d4) internal standard
Matrix effect correction and accuracy
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